molecular formula C14H19N3O B14345205 4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one CAS No. 104702-58-1

4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one

Cat. No.: B14345205
CAS No.: 104702-58-1
M. Wt: 245.32 g/mol
InChI Key: GWYGSXBNGFYNAR-UHFFFAOYSA-N
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Description

4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one is a compound with the chemical formula C₁₄H₁₉N₃O . This compound is part of a group of stereoisomers and is characterized by its unique structure, which includes an amino group and a pentenone moiety.

Chemical Reactions Analysis

4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.

    Biology: It serves as a probe in biological studies to understand the interactions of amino groups with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one involves its interaction with molecular targets through its amino and enone groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one include:

These compounds share structural similarities but differ in their functional groups, leading to unique properties and uses.

Properties

CAS No.

104702-58-1

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

4-[2-[(2-aminophenyl)methylideneamino]ethylamino]pent-3-en-2-one

InChI

InChI=1S/C14H19N3O/c1-11(9-12(2)18)17-8-7-16-10-13-5-3-4-6-14(13)15/h3-6,9-10,17H,7-8,15H2,1-2H3

InChI Key

GWYGSXBNGFYNAR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)NCCN=CC1=CC=CC=C1N

Origin of Product

United States

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